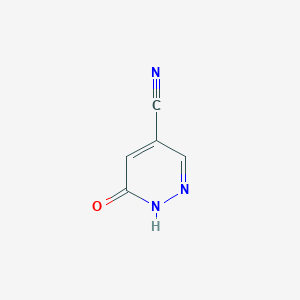

6-Oxo-1,6-dihydropyridazine-4-carbonitrile

説明

The exact mass of the compound 6-Oxo-1,6-dihydropyridazine-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Oxo-1,6-dihydropyridazine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-1,6-dihydropyridazine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-oxo-1H-pyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-2-4-1-5(9)8-7-3-4/h1,3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDWXDZPBGJPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934386-28-3 | |

| Record name | 6-oxo-1,6-dihydropyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Dynamic State of 6-Oxo-1,6-dihydropyridazine Derivatives: A Guide to Understanding and Characterizing Tautomeric Equilibrium

An In-Depth Technical Guide for Researchers

Abstract

The 6-oxo-1,6-dihydropyridazine, or pyridazin-3(2H)-one, core is a privileged scaffold in medicinal chemistry and materials science, forming the basis of numerous compounds with diverse biological activities, including analgesic, anti-inflammatory, and cardiovascular properties.[1][2][3] The chemical behavior and biological activity of these derivatives are not solely dictated by their substituent patterns but are profoundly influenced by a subtle, dynamic process: tautomeric equilibrium. This guide provides a comprehensive exploration of the lactam-lactim tautomerism inherent to these heterocycles. We will delve into the fundamental principles governing this equilibrium, dissect the key factors that shift its position—from solvent and substituent effects to temperature and concentration—and provide detailed, field-proven protocols for its characterization using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of pyridazinone chemistry to drive innovation.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomers

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through the formal migration of an atom or group, most commonly a proton, accompanied by a switch of a single and an adjacent double bond.[4] In the case of 6-oxo-1,6-dihydropyridazine derivatives, the principal equilibrium at play is lactam-lactim tautomerism.

-

The Lactam (Oxo) Form: This form contains a cyclic amide structure, characterized by a carbonyl group (C=O) at the 6-position and a proton on a nitrogen atom (N-H). This is often referred to as the pyridazin-3(2H)-one form.[3][5]

-

The Lactim (Hydroxy) Form: This tautomer features a cyclic imidic acid structure, where the proton has migrated from the nitrogen to the exocyclic oxygen, creating a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) within the ring. This is referred to as the pyridazin-3-ol form.[6]

The position of this equilibrium is critical, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, aromaticity, dipole moments, and molecular shape. These differences directly impact biological activity, influencing how the molecule interacts with protein binding sites and other biological targets.[7]

Caption: Lactam-lactim tautomeric equilibrium in the pyridazinone ring.

Controlling the Balance: Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over the other is not fixed; it is a dynamic balance influenced by a confluence of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for predicting and controlling molecular behavior.

Intrinsic Structural Effects: Substituents and Aromaticity

The electronic nature of substituents on the pyridazinone ring plays a pivotal role.

-

Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents can increase the electron density on the pyridazine ring. This enhanced density can increase the basicity of the exocyclic oxygen atom, making it more favorable to accept a proton and thus shifting the equilibrium towards the lactim (hydroxy) form.[8]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro or halo substituents decrease the ring's electron density, reducing the basicity of the oxygen and favoring the retention of the proton on the nitrogen, thereby stabilizing the lactam (oxo) form.

-

Aromaticity: The stability gained from aromaticity can be a powerful driving force. In fused-ring systems, the tautomeric form that maintains or enhances the aromaticity of an adjacent ring is often favored.[9][10] The lactam form is frequently more stable because it does not force an enol-type double bond into an aromatic system.[5]

Extrinsic Environmental Effects: Solvent, pH, and Temperature

The surrounding environment exerts significant control over the tautomeric equilibrium.

-

Solvent Polarity and Hydrogen Bonding: The choice of solvent is one of the most critical experimental variables.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam and the O-H group of the lactim. By acting as both H-bond donors and acceptors, they can facilitate the proton transfer required for interconversion.[6][7] Their effect can stabilize one form over the other depending on the specific interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are H-bond acceptors but not donors. They can effectively solvate the N-H proton of the lactam form, often leading to its predominance.[11]

-

Non-polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the lactim tautomer (if sterically possible) can be a stabilizing factor.[12] Furthermore, dimerization via hydrogen bonding between two lactam molecules can occur at higher concentrations, shifting the equilibrium toward the lactam form.[13][14]

-

-

pH: In aqueous solutions, pH can dramatically shift the equilibrium. Acidic conditions can lead to protonation, while basic conditions can cause deprotonation, with the resulting charged species favoring one tautomeric structure over the other.[15][16]

-

Temperature: The interconversion between tautomers is a thermodynamic process. As such, changes in temperature can shift the equilibrium position. Variable-temperature studies can reveal the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers, providing deeper insight into their relative stabilities.[13][15]

Data Summary: Factors Influencing Pyridazinone Equilibrium

| Factor | General Influence on Equilibrium (Lactam ⇌ Lactim) | Causality |

| Electron-Donating Substituents | Shifts Right (→ Lactim) | Increases basicity of the exocyclic oxygen.[8] |

| Electron-Withdrawing Substituents | Shifts Left (← Lactam) | Decreases basicity of the exocyclic oxygen. |

| Aromatic Stabilization | Often Shifts Left (← Lactam) | The lactam form often better preserves the aromaticity of the heterocyclic system.[10] |

| Polar Protic Solvents (H₂O, EtOH) | Varies; facilitates interconversion | Stabilizes both forms via H-bonding; acts as a proton shuttle.[6][7] |

| Polar Aprotic Solvents (DMSO) | Shifts Left (← Lactam) | Acts as an H-bond acceptor, stabilizing the N-H bond of the lactam.[11] |

| Non-polar Solvents (CHCl₃) | Can Shift Right (→ Lactim) | Favors intramolecular H-bonding in the lactim form or dimerization of the lactam form.[12][13] |

| Increasing Temperature | Varies | Shifts equilibrium based on ΔH and ΔS of the tautomerization.[15] |

| Increasing Concentration | Shifts Left (← Lactam) | Promotes intermolecular H-bonded dimers of the lactam form.[13][14] |

Analytical Toolkit: Protocols for Characterizing Tautomeric Equilibrium

Caption: Workflow for the characterization of tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. It allows for the direct observation and quantification of co-existing species.[17][18]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh ~5 mg of the purified pyridazinone derivative. Prepare two separate samples by dissolving in 0.6 mL of deuterated solvent. Recommended solvents for comparison are deuterated chloroform (CDCl₃, non-polar) and deuterated dimethyl sulfoxide (DMSO-d₆, polar aprotic).

-

Causality: Using solvents with different polarities and hydrogen bonding capabilities is essential, as this is a primary method for inducing a shift in the equilibrium that can be observed and quantified.[11]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample at ambient temperature (e.g., 298 K). Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Spectral Analysis:

-

Lactam Form: Look for a characteristic broad singlet for the N-H proton, typically downfield (> 8 ppm in DMSO-d₆).

-

Lactim Form: Look for a sharp singlet corresponding to the O-H proton. Its chemical shift can vary significantly with solvent and concentration.

-

Ring Protons: The protons on the heterocyclic ring adjacent to the tautomerizing group will have distinct chemical shifts for each tautomer.

-

-

Quantification: Integrate the signals corresponding to unique protons of the lactam and lactim forms. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

-

Self-Validation: If possible, perform a variable-temperature (VT) NMR experiment. Observing the coalescence of distinct tautomer peaks at higher temperatures or a shift in the integral ratios provides strong evidence of a dynamic equilibrium.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for detecting different electronic systems (chromophores) present in the lactam and lactim forms.[19]

Protocol for UV-Vis Analysis:

-

Synthesis of Control Compounds: This protocol's trustworthiness relies on comparison to "fixed" tautomers. Synthesize the N-methyl derivative (which fixes the molecule in the lactam form) and the O-methyl derivative (which fixes the molecule in the lactim form).

-

Causality: These fixed analogs provide unambiguous spectral fingerprints for the lactam and lactim chromophores, respectively. Without them, peak assignment for the tautomeric compound is speculative.[8][20]

-

Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the tautomeric compound and the two control compounds in a suitable solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum for all three samples over a range of ~200-400 nm.

-

Spectral Analysis: Compare the spectrum of the tautomeric compound to the spectra of the N-methyl and O-methyl derivatives. The position of the maximum absorbance wavelength (λ_max) will indicate the predominant form in solution. For instance, if the λ_max of the test compound closely matches that of the N-methyl derivative, the lactam form is dominant.[13] The presence of shoulders or multiple peaks may indicate a mixture of tautomers.[20]

X-ray Crystallography

This technique provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[21]

Methodology:

-

Crystal Growth: Grow single crystals of the pyridazinone derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection and Structure Refinement: Subject a suitable crystal to X-ray diffraction. The resulting electron density map is used to solve and refine the molecular structure.

-

Analysis: The refined structure will definitively show the position of all atoms, including the key proton, confirming which tautomer (lactam or lactim) is present in the crystal lattice.[22][23]

-

Important Caveat: The solid-state structure is a result of crystal packing forces and may not represent the predominant tautomer in solution, where the equilibrium is dynamic. It provides a crucial piece of the puzzle but should be interpreted alongside solution-state data (e.g., NMR).

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings.

Methodology:

-

Structure Modeling: Build the 3D structures of both the lactam and lactim tautomers in a molecular modeling program.

-

Energy Calculation: Perform geometry optimization and energy calculations for both tautomers using a suitable level of theory (e.g., B3LYP/6-311++G**) in the gas phase.[6][9]

-

Solvation Modeling: To better mimic experimental conditions, repeat the calculations using a polarizable continuum model (PCM) that simulates the effect of a specific solvent (e.g., water, chloroform).[6]

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and thus the predominant form under those conditions. A small energy difference (< 2-3 kcal/mol) suggests that a significant population of both tautomers will exist at equilibrium. This theoretical data serves as a powerful validation for experimental observations.

Conclusion and Outlook

The tautomeric equilibrium of 6-oxo-1,6-dihydropyridazine derivatives is a fundamental aspect of their chemical identity, with direct consequences for their application in drug discovery and materials science. The predominance of the lactam or lactim form is a delicate balance governed by a host of structural and environmental factors. For the research scientist, assuming a single static structure is a significant oversight; a rigorous characterization of this dynamic equilibrium is essential for rational molecular design and the interpretation of structure-activity relationships.

By employing a synergistic combination of high-resolution NMR spectroscopy, comparative UV-Vis analysis, definitive solid-state X-ray crystallography, and predictive computational modeling, a complete and trustworthy picture of the tautomeric landscape can be achieved. Mastering these principles and techniques will empower researchers to harness the subtleties of pyridazinone tautomerism, paving the way for the development of more effective and innovative chemical entities.

References

- Patsnap Eureka. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1123-1134.

-

Prout, K., et al. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B, 50(Pt 1), 71-85. [Link]

-

Domingo, L. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. In Advances in Heterocyclic Chemistry (Vol. 119, pp. 1-68). Elsevier. [Link]

-

Grote, D., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ChemistryOpen, 7(7), 563-569. [Link]

-

Kurochkin, D. V., et al. (2017). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 114(46), 12174-12179. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 7(10), 224-239. [Link]

-

Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1425-1430. [Link]

-

Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1425-1430. [Link]

-

Anonymous. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. [Link]

-

Dede, G., et al. (2015). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 127(1), 125-135. [Link]

-

Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488. [Link]

-

Sanna, C., et al. (2015). New antiplatelet and vasorelaxant agents based on the pyridazinone moiety. ResearchGate. [Link]

-

Baiz, C. R., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry A, 116(40), 9873–9880. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5109. [Link]

-

Cerdán, S., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Physical Chemistry Chemical Physics, 15(44), 19483-19491. [Link]

-

Anonymous. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

-

Chen, W., et al. (2016). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 45(4), 1547-1554. [Link]

-

Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 56(10), 963-971. [Link]

-

Ghaedi, A., et al. (2014). Tautomerism and isotopicmultiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)- diones and their sulfur analogs. ResearchGate. [Link]

-

Dede, B., et al. (2018). Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. ResearchGate. [Link]

-

Kunnus, K., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2548–2553. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. scispace.com [scispace.com]

- 4. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ias.ac.in [ias.ac.in]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. data0.eklablog.com [data0.eklablog.com]

- 13. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 14. Role of lactam vs. lactim tautomers in 2(1H [ ] )-pyridone catalysis of aromatic nucleophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 18. researchgate.net [researchgate.net]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 21. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Comprehensive Guide to the Crystal Structure Analysis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Topic: Crystal Structure Analysis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Chemical Context

The compound 6-Oxo-1,6-dihydropyridazine-4-carbonitrile (also referred to as 4-cyano-3(2H)-pyridazinone) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for phosphodiesterase (PDE) inhibitors, cardiotonic agents, and antiviral drugs.[1]

Structural analysis of this molecule is not merely about coordinate determination; it is a study in tautomeric preference and supramolecular synthons . The core challenge lies in distinguishing between the lactam (NH-C=O) and lactim (N=C-OH) forms in the solid state—a distinction that dictates solubility, bioavailability, and receptor binding affinity.

This guide provides a rigorous protocol for the synthesis, crystallization, and crystallographic analysis of this scaffold, grounded in comparative data from high-confidence structural analogs (e.g., 4,5-dichloropyridazin-3(2H)-one).

Tautomeric Equilibrium & Crystallization Strategy

The pyridazinone ring can exist in two primary tautomeric forms. In solution, this equilibrium is solvent-dependent; however, in the solid state, the lactam (oxo) form is overwhelmingly favored due to its ability to form robust hydrogen-bonded dimers.

The Tautomeric Landscape

-

Form A (Lactam/Oxo): 6-oxo-1,6-dihydropyridazine. Characterized by a C=O double bond and an N-H donor.

-

Form B (Lactim/Hydroxy): 6-hydroxypyridazine. Characterized by a C-OH single bond and an aromatic N acceptor.

Critical Analysis Point: The presence of the electron-withdrawing nitrile (-CN) group at position 4 increases the acidity of the N-H proton, further stabilizing the lactam form through enhanced hydrogen bond donation capability.

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SCXRD), a slow evaporation or liquid diffusion method is recommended to minimize disorder.

Recommended Workflow:

-

Solvent Selection: Dissolve the crude solid in hot Ethanol (EtOH) or Acetonitrile (MeCN) . Avoid DMSO for diffraction unless necessary, as it often solvates the lattice, complicating the refinement.

-

Nucleation Control: If using liquid diffusion, layer the saturated EtOH solution with Hexane or Diethyl Ether .

-

Growth Conditions: Maintain at 4°C to reduce thermal motion during lattice formation.

Figure 1: Crystallization workflow highlighting the stabilization of the lactam tautomer via protic solvents.

Data Collection & Structure Solution

Once a suitable crystal (approx.[2][3][4] 0.2 x 0.1 x 0.1 mm) is isolated, the following data collection strategy ensures high-resolution structure solution.

Diffraction Strategy

-

Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption effects, though Cu-Kα is acceptable for small, weakly diffracting organic crystals.

-

Temperature: Data should be collected at 100 K (using a cryostream) to freeze out thermal vibrations of the terminal cyano group, which is prone to librational disorder.

-

Resolution: Aim for a resolution of at least 0.80 Å to accurately resolve the electron density of the N-H hydrogen atom.

Structure Refinement (SHELXL)

The refinement process must rigorously address the location of the proton to confirm the tautomer.

-

Step 1: Difference Fourier Maps: After placing heavy atoms (C, N, O), locate the highest residual electron density peak near N1 and O6.

-

Step 2: Constraint Application: If the H-atom is disordered or difficult to locate, use a riding model (HFIX 43 for aromatic NH) but allow the isotropic thermal parameter (

) to refine freely first to validate its position. -

Step 3: Cyano Linearity: The C-C≡N bond angle should be close to 178-180°. If significant bending is observed, check for unresolved disorder or strong intermolecular contacts deforming the geometry.

Structural Analysis & Supramolecular Synthons

The analysis of 6-oxo-1,6-dihydropyridazine-4-carbonitrile focuses on three pillars: Bond Length Validation, Hydrogen Bonding Motifs, and Packing Efficiency.

Bond Length Validation (Tautomer Confirmation)

To scientifically prove the lactam structure, compare the experimental bond lengths against standard values derived from analogs like 4,5-dichloropyridazin-3(2H)-one.

| Bond Type | Expected Length (Lactam) | Expected Length (Lactim) | Diagnostic Significance |

| C3–O6 (Carbonyl) | 1.22 – 1.24 Å | 1.32 – 1.35 Å | Short C=O confirms keto form. |

| N1–N2 | 1.33 – 1.35 Å | 1.36 – 1.38 Å | Single bond character in lactam. |

| C3–N2 | 1.35 – 1.38 Å | 1.30 – 1.32 Å | Amide-like resonance in lactam. |

| C4–C(CN) | 1.43 – 1.45 Å | 1.43 – 1.45 Å | Consistent across tautomers. |

Supramolecular Motifs: The Dimer

The defining feature of pyridazinone crystallography is the formation of centrosymmetric dimers.

-

Mechanism: The N1-H donor of one molecule pairs with the O6 carbonyl acceptor of an inversion-related neighbor.

-

Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8-atom loop).[5] -

Secondary Interactions: The 4-cyano group typically acts as a weak acceptor for C-H...N interactions, extending the dimers into 1D tapes or 2D sheets.

Figure 2: Hierarchical assembly of the crystal lattice, from H-bonded dimers to extended supramolecular tapes.

Pi-Stacking and Planarity

The pyridazinone ring is planar. In the crystal lattice, these planar rings often stack in a "head-to-tail" fashion to maximize dipole antiparallelism.

-

Centroid-Centroid Distance: Expect values between 3.5 – 3.8 Å.[6]

-

Slippage: The rings are usually offset (slipped) to avoid direct repulsive overlap of the pi-clouds.

Pharmaceutical Implications

Understanding this crystal structure allows for predictive formulation science:

-

Solubility: The strong

dimers result in high lattice energy, often correlating with lower aqueous solubility. Disrupting this motif (e.g., by co-crystallization) is a key strategy for improving bioavailability. -

Polymorphism: The rotational freedom of the nitrile group suggests a potential for polymorphism. Screening different solvents is critical to identify the thermodynamically most stable form for drug development.

References

-

Tautomerism in Pyridazin-3(2H)

- Title: Tautomerism in pyridazin-3(2H)

- Source: ResearchG

-

URL:[Link]

-

Structural Analogs (4,5-dichloropyridazin-3(2H)-one)

-

Hydrogen Bonding Motifs in N-Heterocycles

-

Synthesis and Characterization of Pyridazinones

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen-bonding chain and dimer motifs in pyridinium and morpholinium hydrogen oxalate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of Dihydropyridazine Carbonitrile Isomers

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the thermodynamic stability of dihydropyridazine carbonitrile isomers. We will delve into the theoretical underpinnings and practical methodologies for assessing the relative stabilities of these compounds, which are of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental and computational choices, ensuring a self-validating framework for the protocols described.

Introduction: The Significance of Isomeric Stability in Drug Discovery

Dihydropyridazine moieties are prevalent scaffolds in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antihypertensive, analgesic, and anticancer properties[1][2]. The introduction of a carbonitrile (-C≡N) group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly modulate the electronic properties, binding affinities, and metabolic stability of these molecules[3][4].

The specific arrangement of atoms within the dihydropyridazine ring, along with the position of the carbonitrile substituent, gives rise to a multitude of isomers. The thermodynamic stability of each isomer is a critical parameter that dictates its relative population at equilibrium, influences reaction pathways, and ultimately impacts its viability as a drug candidate. A less stable isomer may be more reactive and prone to degradation, leading to a shorter shelf-life and the potential for toxic byproducts. Conversely, a highly stable isomer might be too inert to effectively engage with its biological target. Therefore, a thorough understanding of the thermodynamic landscape of dihydropyridazine carbonitrile isomers is paramount for rational drug design and development.

Theoretical Framework for Assessing Thermodynamic Stability

The relative thermodynamic stability of isomers is determined by their Gibbs free energy (G). An isomer with a lower Gibbs free energy is more stable. The Gibbs free energy is a function of enthalpy (H) and entropy (S), as described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy, which relates to the bond energies and non-bonded interactions within the molecule.

-

T is the temperature in Kelvin.

-

ΔS is the change in entropy, which is related to the molecule's rotational and vibrational freedom.

For isomeric systems, the difference in enthalpy (ΔH) is often the dominant factor in determining relative stability at standard conditions.

Key Factors Influencing Isomer Stability:

-

Conjugation and Aromaticity: Extended π-conjugation generally leads to increased stability due to electron delocalization. The degree of planarity and the number of π-electrons in a conjugated system are crucial. While a fully aromatic pyridazine ring is highly stable, the partially saturated dihydropyridazine ring will have varying degrees of stability depending on the location of the double bonds and the sp3-hybridized carbons.

-

Electronic Effects of the Carbonitrile Group: The strongly electron-withdrawing nature of the cyano group can significantly influence the electron distribution within the dihydropyridazine ring. This can stabilize or destabilize the ring depending on the position of the substituent and its interaction with the nitrogen atoms and double bonds[5]. The cyano group can participate in resonance stabilization when appropriately positioned relative to the π-system.

-

Steric Hindrance: Unfavorable steric interactions between substituents can raise the energy of an isomer, decreasing its stability. The position of the carbonitrile group and any other substituents on the dihydropyridazine ring will influence the overall steric strain.

-

Intramolecular Hydrogen Bonding: The nitrogen atoms of the dihydropyridazine ring and the nitrogen of the cyano group can act as hydrogen bond acceptors. If a suitable hydrogen bond donor is present on a substituent, intramolecular hydrogen bonding can significantly stabilize a particular conformation or isomer.

-

Solvation Effects: The interaction of isomers with solvent molecules can have a profound impact on their relative stabilities[6][7]. Polar solvents will preferentially stabilize more polar isomers. Hydrogen bonding between the solvent and the solute can also play a significant role. Therefore, the thermodynamic stability of an isomer can be different in the gas phase compared to a solution.

Computational Workflow for Determining Relative Isomer Stabilities

Computational chemistry provides a powerful toolkit for predicting the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size[8][9].

Caption: A typical computational workflow for determining the relative stability of isomers.

Step-by-Step Computational Protocol:

-

Isomer Generation:

-

Systematically generate all possible constitutional and stereoisomers of the dihydropyridazine carbonitrile. This includes varying the position of the double bonds within the dihydropyridazine ring (e.g., 1,2-, 1,4-, 1,6-, etc.) and the attachment point of the carbonitrile group.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each isomer. This process finds the lowest energy conformation for each isomeric structure.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or ωB97X-D.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is recommended for a good balance of accuracy and computational cost.

-

Solvation Model: To account for solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). The choice of solvent should reflect the experimental conditions of interest (e.g., water for biological relevance, or an organic solvent used in synthesis).

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory as the geometry optimization.

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy. These are essential for calculating the Gibbs free energy.

-

-

-

Single-Point Energy Calculation (Optional but Recommended):

-

For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated level of theory or a larger basis set. This can refine the electronic energy component of the thermodynamic calculation.

-

-

Data Analysis and Interpretation:

-

Extract the Gibbs free energies for all isomers.

-

Calculate the relative Gibbs free energies (ΔG_rel) by setting the energy of the most stable isomer to zero.

-

The relative populations of the isomers at a given temperature can be calculated using the Boltzmann distribution equation.

-

A Note on Kinetic vs. Thermodynamic Control in Synthesis:

It is crucial to distinguish between thermodynamic and kinetic stability. The computationally determined relative Gibbs free energies predict the product distribution under thermodynamic control, where the reaction is reversible and allowed to reach equilibrium. In contrast, under kinetic control, the major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy barrier. The Diels-Alder reaction, a common method for synthesizing pyridazine derivatives, can be subject to either kinetic or thermodynamic control depending on the reaction temperature[10][11].

Experimental Determination of Thermodynamic Stability

Experimental methods provide essential validation for computational predictions and are the gold standard for determining thermodynamic parameters.

Caption: A generalized experimental workflow for the thermodynamic analysis of isomers.

Key Experimental Techniques:

-

Calorimetry:

-

Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion. By measuring the heat released upon complete combustion of a known amount of a purified isomer, the standard enthalpy of formation can be derived[12]. Comparing the enthalpies of formation of different isomers provides a direct measure of their relative thermodynamic stability.

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the enthalpy of phase transitions (e.g., melting, crystallization) and can also be employed to study the enthalpy of isomerization if a transition between isomers can be induced by temperature.

-

Isothermal Titration Calorimetry (ITC): While primarily used for studying binding interactions, ITC can be adapted to measure the enthalpy of reactions in solution, including isomerization, if the reaction can be triggered by mixing.

-

-

Equilibrium Studies:

-

If isomers can be interconverted under certain conditions (e.g., through catalysis or a change in solvent or temperature), the equilibrium constant (K_eq) for the isomerization can be determined. This is typically done by quantifying the concentration of each isomer at equilibrium using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The Gibbs free energy of isomerization can then be calculated using the equation: ΔG = -RTln(K_eq) , where R is the gas constant and T is the temperature.

-

Experimental Protocol for Isomerization Equilibrium Study:

-

Synthesis and Purification: Synthesize and purify a sample of one of the dihydropyridazine carbonitrile isomers.

-

Characterization: Confirm the structure and purity of the starting isomer using NMR, mass spectrometry, and elemental analysis.

-

Equilibration: Dissolve the purified isomer in a suitable solvent (e.g., a deuterated solvent for NMR monitoring) and add a catalyst (if necessary) or adjust the temperature to induce isomerization.

-

Monitoring: Monitor the reaction mixture over time using NMR or HPLC to determine when equilibrium has been reached (i.e., when the ratio of isomers is no longer changing).

-

Quantification: Determine the relative concentrations of all isomers present at equilibrium.

-

Calculation: Calculate the equilibrium constant (K_eq) and the corresponding Gibbs free energy of isomerization (ΔG).

Data Presentation and Interpretation

To facilitate comparison and analysis, the thermodynamic data for the dihydropyridazine carbonitrile isomers should be presented in a clear and structured format.

Table 1: Calculated Relative Thermodynamic Stabilities of Hypothetical Dihydropyridazine-3-carbonitrile Isomers in the Gas Phase and in Water

| Isomer | Relative Enthalpy (ΔH_rel) (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (ΔG_rel) (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (ΔG_rel) (kcal/mol) - Water (PCM) |

| 1,4-dihydropyridazine-3-carbonitrile | 0.00 | 0.00 | 0.00 |

| 1,2-dihydropyridazine-3-carbonitrile | +2.5 | +2.2 | +1.8 |

| 1,6-dihydropyridazine-3-carbonitrile | +3.1 | +2.8 | +2.5 |

| 2,3-dihydropyridazine-5-carbonitrile | +1.8 | +1.5 | +1.2 |

| 4,5-dihydropyridazine-3-carbonitrile | +4.0 | +3.7 | +3.2 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous computational and/or experimental studies.

Interpretation of Hypothetical Data:

Based on this hypothetical data, the 1,4-dihydropyridazine-3-carbonitrile isomer is predicted to be the most thermodynamically stable in both the gas phase and in an aqueous environment. The relative stabilities of the other isomers are on the order of a few kcal/mol higher in energy. The smaller relative Gibbs free energies in water compared to the gas phase suggest that the less stable isomers are slightly more polar and are therefore better stabilized by the polar solvent.

Conclusion and Future Directions

The thermodynamic stability of dihydropyridazine carbonitrile isomers is a multifaceted property governed by a delicate balance of electronic, steric, and solvation effects. This guide has outlined a comprehensive theoretical and practical framework for assessing the relative stabilities of these important heterocyclic compounds.

While general principles can be inferred from related systems like dihydropyridines, there is a clear need for focused computational and experimental studies on dihydropyridazine carbonitriles to generate specific and reliable thermodynamic data. Such data will be invaluable for medicinal chemists in the rational design and optimization of novel therapeutics based on this promising scaffold. Future work should aim to build a comprehensive database of the thermodynamic properties of a wide range of substituted dihydropyridazine isomers to enable the development of predictive quantitative structure-stability relationship (QSSR) models.

References

- Denya, I., Malan, S. F., & Joubert, J. (2019). Multi-Functional Monoamine Oxidase and Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease.

- Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.

- Froidevaux, V., Borne, M., Laborbe, E., Auvergne, R., Gandini, A., & Boutevin, B. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(47), 37742-37754.

- Gökce, H., et al. (2022). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO.

- Karaush-Karmazin, N. M., & Nycz, J. E. (2025). N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective. Current Organic Chemistry, 29(15).

- Kerru, N., et al. (2020).

- Kirmse, W. (2010). The Beginnings of N-Heterocyclic Carbenes.

- Korotkikh, N., et al. (2019). Dimerization energies as an important factor of carbene stability. i. imidazol-2-ylidenes. NTSh, LVI.

- Kappe, O., Murphree, S. S., & Padwa, A. (1997). Synthetic applications of furan Diels-Alder chemistry. Tetrahedron, 53(42), 14179-14233.

- Langa, F., et al. (2020).

- Lamsabhi, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104403.

- Mohammad, A., et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1123-1134.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1-44.

- Politzer, P., & Murray, J. S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 26(23), 7208.

- Pop, E., et al. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules, 27(17), 5468.

- Rani, P., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- Sharma, A., et al. (2014). One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. European Journal of Chemistry, 5(1), 133-136.

- Taylor & Francis. (n.d.). Cyano groups – Knowledge and References.

- Tüzün, N. S., et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(3), 163-172.

- Vianello, R., & Maksić, Z. B. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. International Journal of Molecular Sciences, 24(24), 17534.

- Wermuth, C. G. (2011). Are pyridazines privileged structures?. MedChemComm, 2(10), 935-941.

- Zare, K., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current Drug Discovery Technologies, 15(3), 235-244.

- Zhu, X. Q., et al. (2010). Thermodynamic Diagnosis of the Properties and Mechanism of Dihydropyridine-Type Compounds as Hydride Source in Acetonitrile with “Molecule ID Card”. The Journal of Physical Chemistry B, 114(5), 2058–2075.

- A review on synthetic protocols of pyridazine and pyridazone analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.

- BenchChem. (2025). Tautomerism in Substituted 1,4-Dihydropyridines: A Technical Guide.

- Griffith University. (2022).

- National Institutes of Health. (2009). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.

- Massachusetts Institute of Technology. (n.d.). Accurate Isomerization Enthalpy and Investigation of the Errors in Density Functional Theory for DHA/VHF Photochromism Using Dif.

- Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.

- Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control.

- MDPI. (2023, February 8).

- MDPI. (2023, January 22).

- MDPI. (2025, January 7).

- MDPI. (2024, July 26). Stationary External Electric Field—Mimicking the Solvent Effect on the Ground-State Tautomerism and Excited-State Proton Transfer in 8-(Benzo[d]thiazol-2-yl)quinolin-7-ol.

- bioRxiv. (2022, July 13).

- ResearchGate. (2016, June 23).

- ResearchGate. (n.d.). Enthalpy of vaporization measurements by calorimetric techniques.

- ResearchGate. (n.d.). Scheme 7. Computed relative thermodynamic stability of relevant...

- arXiv. (n.d.).

- Scientific Research Publishing. (n.d.).

- Stack Exchange. (2023, January 12). How can I justify that in DFT entalphy is Gibbs free energy?.

- Taylor & Francis Online. (n.d.). Calorimetry and Thermodynamics in Drug Design.

- YouTube. (2023, December 11). How to calculate Gibbs free energy using Gaussian 09W and G16.

- YouTube. (2023, December 17). How to calculate Gibbs free energy and Profile using Gaussian 09W or G16 Energies.

- PubMed. (2005, September 15).

- PubMed. (2019, January 11).

- PubMed. (2025, March 10).

- RSC Publishing. (n.d.).

- RSC Publishing. (n.d.).

- ScienceDirect. (n.d.). Calorimetric Determination of Dissolution Enthalpy With a Novel Flow-Through Method.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijcrt.org [ijcrt.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 9. scielo.br [scielo.br]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability Predictions for Pyridazinone Nitriles: A Strategic Framework

Topic: Metabolic Stability Predictions for Pyridazinone Nitriles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyridazin-3(2H)-one (pyridazinone) scaffold is a privileged structure in medicinal chemistry, central to the efficacy of phosphodiesterase (PDE) inhibitors, thyroid hormone receptor agonists (e.g., Resmetirom), and various cardiotonic agents. Its high polarity and hydrogen-bonding capability offer favorable physicochemical properties but often introduce metabolic liabilities.

This guide addresses the specific challenge of optimizing pyridazinone nitriles —compounds where a nitrile (cyano) group is introduced to modulate potency or block metabolic "soft spots." While the nitrile group is generally robust, its interaction with the electron-deficient pyridazinone core creates a unique metabolic landscape. This document provides a causal analysis of these liabilities and a self-validating predictive framework combining in silico modeling with targeted in vitro validation.

Part 1: Mechanistic Insight – The Metabolic Landscape

To predict stability, one must first understand the causality of metabolism for this specific chemical space. The metabolic fate of pyridazinone nitriles is governed by a tug-of-war between the oxidative susceptibility of the heterocyclic ring and the hydrolytic stability of the nitrile substituent.

The Pyridazinone Core: Oxidation and Glucuronidation

The pyridazinone ring is susceptible to two primary metabolic pathways:

-

Oxidative Metabolism (Phase I): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9) often target the unsubstituted carbons (C4 or C5 positions) of the pyridazinone ring for hydroxylation. This is the "soft spot" that medicinal chemists frequently attempt to block.

-

Glucuronidation (Phase II): The amide-like nitrogen (N2) is a nucleophilic site prone to N-glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly if the nitrogen is unsubstituted.

The Nitrile Solution (and Liability)

Introducing a nitrile group at C4 or C5 is a strategic maneuver to:

-

Block Oxidation: The nitrile exerts a strong electron-withdrawing effect (Hammett

), deactivating the ring towards electrophilic attack by CYP450 active species (Compound I). -

Hydrolysis Risk: While aromatic nitriles are generally stable, a nitrile attached to an electron-deficient pyridazinone ring becomes more electrophilic. This increases the theoretical risk of hydrolysis to a primary amide and subsequently to a carboxylic acid, mediated by cytosolic nitrilases or non-enzymatic hydrolysis in plasma.

Metabolic Pathway Visualization

The following diagram illustrates the competing metabolic pathways for a representative pyridazinone nitrile.

Figure 1: Competing metabolic pathways for pyridazinone nitriles. The nitrile group aims to block the Red pathway (Oxidation) but introduces the risk of the Green pathway (Hydrolysis).

Part 2: Predictive Framework (In Silico)

Before synthesis, computational tools must be used to assess whether the nitrile insertion will successfully stabilize the molecule without introducing new liabilities.

Step 1: Site of Metabolism (SOM) Prediction

Use machine-learning-based algorithms (e.g., StarDrop™, ADMET Predictor™, or open-source tools like SMARTCyp) to identify the rank-order of metabolic sites.

-

Protocol: Input the unsubstituted pyridazinone structure. If the C4/C5 positions have high "Site Lability" scores, nitrile substitution at these positions is scientifically justified.

-

Causality Check: If the SOM prediction shifts to the N-glucuronidation site after nitrile insertion, you must concurrently consider N-alkylation to block Phase II metabolism.

Step 2: Electronic Parameter Calculation (DFT)

To predict hydrolytic instability, calculate the electrophilicity of the nitrile carbon using Density Functional Theory (DFT).

-

Metric: Calculate the LUMO energy and Fukui Function (

) at the nitrile carbon. -

Threshold: A significantly lower LUMO energy compared to a stable benzonitrile benchmark (e.g., 4-cyanopyridine) indicates high susceptibility to nucleophilic attack (hydrolysis).

Part 3: Experimental Validation Protocols

Trustworthiness in data requires a self-validating assay cascade. A simple microsomal stability assay is insufficient because it lacks the cytosolic enzymes (nitrilases) required to detect nitrile hydrolysis.

Recommended Assay Cascade

-

Human Liver Microsomes (HLM): Detects CYP-mediated oxidation.[1]

-

Cryopreserved Hepatocytes: The "Gold Standard." Contains both membrane-bound (CYP/UGT) and cytosolic (nitrilase/aldehyde oxidase) enzymes.

-

Plasma Stability: Controls for non-enzymatic chemical hydrolysis.

Detailed Protocol: Microsomal Stability Assay (HLM)

This protocol is designed to be robust and reproducible.

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (10 mM DMSO stock).

-

Phosphate Buffer (100 mM, pH 7.4).

Methodology:

-

Preparation: Dilute test compound to 1 µM in phosphate buffer (final DMSO < 0.1%).

-

Pre-incubation: Incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Data Interpretation Table:

| Parameter | High Stability | Moderate Stability | Low Stability |

| > 60 | 30 – 60 | < 30 | |

| < 15 | 15 – 45 | > 45 | |

| Primary Risk | None | Minor Oxidation | Rapid Oxidation / Hydrolysis |

Metabolite Identification (MetID)

If stability is low (

-

Mass Shift +18 Da: Indicates Hydrolysis (Nitrile

Amide). Conclusion: The pyridazinone ring is too electron-deficient; the nitrile is labile.

Part 4: Decision Logic & Workflow

The following workflow integrates in silico prediction with experimental validation to guide decision-making.

Figure 2: Integrated workflow for assessing metabolic stability. Note the specific check for hydrolysis risk using DFT prior to synthesis.

Part 5: References

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. European Journal of Medicinal Chemistry. [Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. [Link]

-

Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

-

Reactions of Nitriles: Hydrolysis and Metabolism. LibreTexts Chemistry. [Link]

Sources

Application Note: Regioselective N-Alkylation of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Abstract & Strategic Scope

This application note details the protocol for the

The primary synthetic challenge with this substrate is regioselectivity . The pyridazinone ring exhibits lactam-lactim tautomerism, presenting two nucleophilic sites: the nitrogen (

Mechanistic Insight: Controlling Regioselectivity

To achieve high

Tautomeric Equilibrium & Acidity

The substrate exists in equilibrium between the lactam (NH-form) and lactim (OH-form).

-

Effect of the 4-Cyano Group: The nitrile group at position 4 is strongly electron-withdrawing. This significantly increases the acidity of the

-proton compared to unsubstituted pyridazinones ( -

Consequence: The anion can be generated using weaker bases (e.g.,

) rather than requiring strong bases like

Hard-Soft Acid-Base (HSAB) Theory

-

The Nitrogen Anion: A "softer" nucleophile.

-

The Oxygen Anion: A "harder" nucleophile.

-

Control Strategy: To favor

-alkylation, we utilize polar aprotic solvents (DMF or DMSO) which solvate the cation (

Experimental Protocol

Method A: Standard / DMF Protocol (Recommended)

Best for primary alkyl halides, benzyl halides, and unhindered electrophiles.

Reagents & Materials

| Reagent | Equivalents | Role | Notes |

| Substrate (Pyridazinone) | 1.0 eq | SM | Dried in vacuo prior to use. |

| Alkyl Halide (R-X) | 1.1 – 1.2 eq | Electrophile | X = Br, I preferred over Cl. |

| Potassium Carbonate ( | 1.5 – 2.0 eq | Base | Anhydrous, finely ground. |

| DMF (N,N-Dimethylformamide) | [0.2 M] | Solvent | Anhydrous (Water < 0.05%). |

| LiI (Lithium Iodide) | 0.1 eq | Catalyst | Optional: Use if R-Cl is the electrophile (Finkelstein). |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with 6-oxo-1,6-dihydropyridazine-4-carbonitrile (1.0 eq) and anhydrous

(1.5 eq).

-

-

Solvation & Deprotonation:

-

Add anhydrous DMF to achieve a concentration of 0.2 M.

-

Stir at Room Temperature (RT) for 15–30 minutes. The mixture will likely become a suspension.

-

Checkpoint: This pre-stirring ensures deprotonation. The color may shift to yellow/orange due to anion formation.

-

-

Alkylation:

-

Add the Alkyl Halide (1.1 eq) dropwise (if liquid) or in one portion (if solid).

-

Stir at RT for 2–4 hours.

-

Optimization: If the reaction is sluggish (monitored by TLC), heat to 50–60°C .

-

Warning: Do not exceed 80°C; high temperatures increase the rate of

-alkylation and nitrile hydrolysis.

-

-

Monitoring:

-

Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

-

Target:

-alkyl product typically has a slightly higher

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (10x reaction volume).

-

Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.

-

Extraction (if no precipitate): Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

.

-

-

Purification:

-

Recrystallization (EtOH/Water) or Flash Chromatography (Gradient: 0

5% MeOH in DCM).

-

Method B: Mitsunobu Reaction (Alternative)

Use when the alkylating agent is an alcohol (R-OH) rather than a halide.

-

Reagents: Substrate (1.0 eq), R-OH (1.2 eq),

(1.5 eq), DIAD/DEAD (1.5 eq). -

Solvent: THF (anhydrous).

-

Conditions:

C -

Note: Mitsunobu conditions strongly favor

-alkylation for pyridazinones due to the specific mechanism of the betaine intermediate.

Visualizations

Reaction Pathway & Regioselectivity

This diagram illustrates the bifurcation between

Figure 1: Mechanistic pathway showing the divergence of N- vs O-alkylation based on reaction conditions.

Experimental Workflow

A logical flow for the execution of Method A.

Figure 2: Step-by-step decision tree for the synthesis and isolation of the N-alkylated product.

Quality Control: Distinguishing N- vs O-Alkylation

The most critical step in validation is confirming regioselectivity. Use the following spectroscopic markers:

| Feature | N-Alkyl Product (Desired) | O-Alkyl Product (Undesired) |

| Signal present ~158–162 ppm (C=O) | Signal shifts upfield/changes nature (C-O-R) | |

| IR Spectroscopy | Strong C=O stretch (1660–1690 | Absence of C=O stretch; new C=N/C-O bands |

| UV-Vis | Significant blue shift (hypsochromic) |

Validation Tip: If unsure, run a heteronuclear multiple bond correlation (HMBC) NMR experiment.

-

N-Alkyl: The alkyl protons will show a correlation to the Carbonyl Carbon (C6) and C2 (if numbered 1-6).

-

O-Alkyl: The alkyl protons will correlate to the C6 carbon, but the chemical shift of C6 will be distinctively different.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Poor solubility or weak nucleophile. | Switch solvent to DMSO; Add catalytic KI or NaI; Increase Temp to 60°C. |

| O-Alkylation Observed | "Hard" conditions or steric hindrance. | Ensure solvent is strictly anhydrous DMF; Lower temperature; Switch base to |

| Nitrile Hydrolysis | High pH + Water + Heat. | Ensure reagents are dry; Avoid aqueous base; Keep temp < 80°C. |

| Dialkylation | Not possible at N1, but N2? | N2 alkylation is rare for this substrate unless N1 is blocked. Verify structure by NOESY. |

References

-

Regioselectivity in Pyridazinone Alkylation

-

Base/Solvent Effects

- Title: "Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one."

- Source: NIH / Beilstein J. Org. Chem (Contextual).

-

URL:[Link]

-

General Protocol for Heterocycle Alkylation

-

Substrate Data (Acidity/pKa)

- Title: "pKa values of nitrogen heterocycles in acetonitrile."

- Source: European Journal of Organic Chemistry / University of Tartu.

-

URL:[Link]

Sources

Application Note: High-Efficiency Hydrolysis of Cyanopyridazinones to Carboxylic Acids

Executive Summary

The conversion of a nitrile group (-CN) to a carboxylic acid (-COOH) on a pyridazinone scaffold is a pivotal transformation in the synthesis of phosphodiesterase (PDE) inhibitors, herbicides, and cardiovascular agents. While thermodynamically favorable, this reaction often suffers from kinetic stalling at the amide intermediate or competitive ring-opening of the pyridazinone core under harsh conditions.

This guide provides three validated protocols for the hydrolysis of cyanopyridazinones (specifically 3-cyano, 4-cyano, and 5-cyano regioisomers). Unlike generic organic chemistry textbooks, this note addresses the specific electronic deficiency of the diazine ring, offering a decision matrix to select the optimal method based on substrate stability.

Scientific Background & Mechanistic Logic

The Pyridazinone Challenge

The pyridazinone ring is an electron-deficient heteroaromatic system. A nitrile group attached to this ring (particularly at the 3 or 4 position) is highly electrophilic. However, the conditions required to hydrolyze the nitrile (strong acid/base + heat) often threaten the integrity of the lactam-like bond (N-N-C=O) within the ring.

Key Failure Modes:

-

The "Stalled" Amide: The reaction proceeds rapidly to the primary amide (

) but requires significantly higher activation energy to convert to the acid. Inadequate heating or time leads to mixed products. -

Ring Opening (Alkaline Lability): Under vigorous basic conditions (pH > 12, reflux), the pyridazinone ring can undergo nucleophilic attack at the carbonyl carbon, leading to ring cleavage (hydrazino-acid formation).

-

Decarboxylation: Electron-poor heteroaromatic acids are prone to thermal decarboxylation upon formation.

Mechanistic Pathways

The hydrolysis proceeds via an addition-elimination mechanism. The choice between acidic and basic pathways dictates the nature of the intermediate (imidate vs. imidate anion) and the final salt form.

Figure 1: Mechanistic bifurcation of nitrile hydrolysis. Note the "Slow Step" at the amide stage in acidic media, which is the rate-determining step for pyridazinones.

Experimental Protocols

Method A: Acidic Hydrolysis (The Standard)

Best for: Substrates stable to acid; avoiding metal salts.

Reagents:

-

Concentrated Hydrochloric Acid (37%, 12M) or HBr (48%).

-

Glacial Acetic Acid (optional co-solvent for solubility).

Protocol:

-

Dissolution: Suspend the cyanopyridazinone (1.0 eq) in a mixture of Conc. HCl and Glacial Acetic Acid (1:1 v/v). The concentration should be 0.2 – 0.5 M.

-

Note: Acetic acid increases the boiling point and solubility of the organic substrate.

-

-

Reflux: Heat the mixture to reflux (approx. 100–110°C).

-

Monitoring (Critical): Maintain reflux for 6–12 hours.

-

Checkpoint: Monitor by LCMS. The nitrile (M+) will disappear quickly. The Amide (M+18) will accumulate. Do not stop until the Amide peak converts to the Acid (M+19).

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture onto crushed ice (approx. 5x volume).

-

The carboxylic acid product often precipitates as a white/off-white solid due to the isoelectric point of the pyridazinone ring.

-

Filter, wash with cold water, and dry under vacuum.

-

Method B: Alkaline Hydrolysis (The Alternative)

Best for: Acid-sensitive side chains (e.g., acetals, tert-butyl esters).

Reagents:

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

-

Solvent: Ethanol/Water (1:[1]1) or Ethylene Glycol (for higher temps).

Protocol:

-

Preparation: Dissolve NaOH (5.0 eq) in water/ethanol (1:1). Add cyanopyridazinone (1.0 eq).

-

Reaction: Heat to reflux (80°C).

-

Caution: If the reaction stalls at the amide, switch solvent to ethylene glycol and heat to 120°C. However, monitor strictly for ring opening (appearance of hydrazines).

-

-

Workup:

-

Cool to room temperature.

-

The solution contains the carboxylate salt.

-

Acidify carefully with 1M HCl to pH 3–4.

-

Collect the precipitate by filtration.

-

Method C: Oxidative Hydrolysis (Mild/Chemo-selective)

Best for: "Fragile" substrates where reflux causes decomposition. Uses the Radziszewski reaction principle.

Reagents:

-

30% Hydrogen Peroxide (

). -

NaOH (catalytic to stoichiometric).

-

DMSO or Ethanol.

Protocol:

-

Setup: Dissolve nitrile in DMSO (0.5 M). Place in a water bath at 50°C.

-

Addition: Add NaOH (0.2 eq) followed by slow, dropwise addition of

(3.0 eq).-

Exothermic Warning: The reaction releases oxygen and heat. Monitor internal temperature.[2]

-

-

Conversion: This method rapidly forms the amide . To push to the acid, add excess NaOH (2.0 eq) after the amide forms and increase temp to 70°C.

-

Quench: Quench excess peroxide with saturated sodium thiosulfate before acidification.

Comparative Data & Decision Matrix

| Feature | Method A (Acidic) | Method B (Basic) | Method C (Oxidative) |

| Reagent | 6M HCl / AcOH | 10% NaOH / EtOH | |

| Temperature | 100°C (Reflux) | 80°C - 120°C | 25°C - 60°C |

| Time | 4 - 18 Hours | 2 - 8 Hours | 1 - 4 Hours |

| Primary Risk | Decarboxylation | Ring Opening | Stops at Amide |

| Yield (Typical) | 85 - 95% | 70 - 90% | 60 - 80% |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the hydrolysis protocol based on functional group compatibility.

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" in your results, treat the reaction as a system with defined checkpoints.

The "Stalled Amide" Checkpoint

Pyridazinone amides are remarkably stable due to resonance donation from the ring nitrogens.

-

Observation: LCMS shows mass M+18 persisting for hours.

-

Correction:

-

Acid Route: Add 5-10 equivalents of water to the HCl/AcOH mix. The mechanism requires water attack; anhydrous acid simply protonates the amide.

-

Base Route: Increase temperature to 120°C (switch to ethylene glycol).

-

The "Disappearing Product" (Decarboxylation)

-

Observation: Nitrile is gone, but Acid yield is low. NMR shows loss of the carbonyl carbon.

-

Cause: 3-Carboxypyridazinones can decarboxylate if the ring is electron-poor enough.

-

Correction: Lower temperature to 60°C and extend time, or use Method C (Oxidative) which operates at lower temperatures.

Purification "Pro-Tip"

Do not extract with organic solvents (DCM/EtOAc) immediately. Pyridazinone acids are amphoteric and often stay in the aqueous phase.

-

Protocol: Adjust aqueous layer to pH 3.5 (Isoelectric point). Allow to stand at 4°C overnight. The product will crystallize.

References

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.[1] Springer, 2007. (Foundational mechanism of nitrile hydrolysis).[3][4]

-

Kuklinski, et al. "Process for the preparation of 4,5-dihydro-pyridazin-3-ones." U.S. Patent 8,263,804. 2012. (Industrial scale hydrolysis conditions).

-

Cohen, M. et al. "Amide Hydrolysis in Heterocyclic Systems." Journal of Organic Chemistry, 2013.[5] (Discussion on the stability of heteroaromatic amides).

-

Grellepois, F.; Portella, C. "Mild and environmentally friendly procedures for the direct conversion of dithioesters into carboxylic acids using hydrogen peroxide."[6] Synthesis, 2008, 3443-3446.[6] (Basis for Method C oxidative protocol).

- Pollak, P. et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. (General industrial hydrolysis parameters).

Sources

- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

Application Note: Microwave-Assisted Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

This Application Note provides a high-level technical guide for the microwave-assisted synthesis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile (also referred to as 5-cyano-3(2H)-pyridazinone depending on tautomeric numbering). This scaffold is a critical intermediate in the development of thyroid hormone receptor agonists (e.g., Resmetirom/MGL-3196) and p38 MAP kinase inhibitors.

Executive Summary

The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile presents a regiochemical challenge. Traditional thermal condensation often yields the thermodynamic 4-cyano-3-oxo isomer (ortho-relationship), whereas the 4-cyano-6-oxo (meta-relationship) target requires specific functionalization. This guide details a Microwave-Assisted Palladium-Catalyzed Cyanation (M-PdCN) protocol. This method offers superior regiocontrol, higher yields (>85%), and significantly reduced reaction times (10–20 min) compared to conventional Rosenmund-von Braun reactions (12–24 h).

Key Advantages of Microwave Protocol[1]

-

Kinetic Control: Rapid dielectric heating minimizes degradation of the sensitive pyridazinone ring.

-

Safety: Utilizes Zn(CN)₂ as a non-volatile cyanide source, safer than NaCN/KCN.

-

Scalability: Protocol is adaptable from discovery (0.5 mmol) to multigram scale.

Reaction Engineering & Mechanism

Retrosynthetic Analysis

The target molecule is accessed via the cyanation of a 5-halo-3(2H)-pyridazinone precursor. The precursor is derived from the condensation of mucochloric acid with hydrazine, followed by regioselective reduction.

-

Target: 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

-

Precursor: 5-Chloro-6-oxo-1,6-dihydropyridazine (or 5-Bromo analog)

-

Catalytic Cycle: Pd(0)/Pd(II) oxidative addition-reductive elimination.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle and the critical role of microwave irradiation in accelerating the rate-limiting reductive elimination step.

Caption: Pd-catalyzed cyanation cycle. Microwave irradiation (MW) specifically accelerates the endothermic reductive elimination step, preventing catalyst deactivation.

Experimental Protocols

Materials & Equipment

-

Microwave Reactor: Single-mode system (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 150°C and 20 bar pressure.

-

Vials: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Reagents:

-

5-Chloro-3(2H)-pyridazinone (CAS: 19064-67-6)

-

Zinc Cyanide (Zn(CN)₂) - Highly Toxic

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Solvent: DMF (Anhydrous, degassed)

-

Protocol A: Pd-Catalyzed Cyanation (Recommended)

This protocol provides the highest purity and yield for the specific "4-cyano-6-oxo" regioisomer.

Step-by-Step Procedure:

-

Preparation (Glovebox/Fume Hood):

-

In a 10 mL microwave vial, charge 5-chloro-3(2H)-pyridazinone (1.0 equiv, 130 mg, 1 mmol).

-

Add Zn(CN)₂ (0.6 equiv, 70 mg, 0.6 mmol). Note: Use 0.6 equiv as Zn(CN)₂ provides two CN groups.

-

Add Pd(PPh₃)₄ (5 mol%, 58 mg).

-

Seal the vial with a PTFE-lined cap.

-

Purge with Nitrogen/Argon for 2 minutes via needle inlet/outlet.

-

-

Solvent Addition:

-

Inject Anhydrous DMF (4.0 mL) via syringe.

-

Optional: Add a drop of polymethylhydrosiloxane (PMHS) to scavenge oxygen if not strictly inert.

-

-

Microwave Irradiation:

-

Temperature: 160 °C

-

Time: 15 minutes

-

Power: Dynamic (Max 200 W)

-

Stirring: High (magnetic stir bar)

-

Pre-stir: 30 seconds

-

-

Workup:

-

Cool reaction to room temperature (compressed air cooling).

-

Quench: Pour mixture into 10% aqueous ammonia (20 mL) to complex copper/zinc salts and quench excess cyanide. Caution: Perform in a well-ventilated hood.

-

Extract with Ethyl Acetate (3 x 15 mL).

-